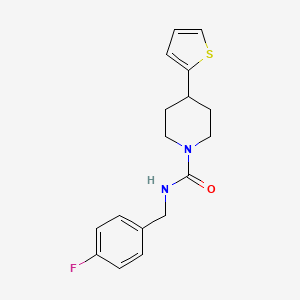

N-(4-fluorobenzyl)-4-(thiophen-2-yl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-4-thiophen-2-ylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2OS/c18-15-5-3-13(4-6-15)12-19-17(21)20-9-7-14(8-10-20)16-2-1-11-22-16/h1-6,11,14H,7-10,12H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTASKHTXWIYMOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)C(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorobenzyl)-4-(thiophen-2-yl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-(4-fluorobenzyl)-4-(thiophen-2-yl)piperidine-1-carboxamide is , with a molecular weight of approximately 304.41 g/mol. The compound features a piperidine ring substituted with a 4-fluorobenzyl group and a thiophene moiety, which are known to enhance biological activity through various mechanisms.

1. Pharmacological Potential

Research indicates that compounds with piperidine structures often exhibit diverse pharmacological activities, including:

- Antidepressant Effects : Piperidine derivatives have been associated with serotonin reuptake inhibition, suggesting potential use in treating depression.

- Antimicrobial Activity : Some studies have demonstrated that derivatives of piperidine possess significant antimicrobial properties against various pathogens.

- CNS Activity : The ability to cross the blood-brain barrier allows these compounds to affect central nervous system functions, making them candidates for neurological disorders.

2. In Silico Studies

Recent computational studies have utilized tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) to predict the biological activity spectrum of N-(4-fluorobenzyl)-4-(thiophen-2-yl)piperidine-1-carboxamide. These studies suggest potential interactions with multiple targets, including:

| Target Type | Potential Interaction |

|---|---|

| Enzymes | Inhibition or modulation |

| Receptors | Antagonistic or agonistic effects |

| Ion Channels | Modulation of ion flow |

These interactions indicate a broad pharmacological profile that may be explored further in preclinical studies.

1. Synthesis and Characterization

A study conducted by Khaiitova et al. synthesized several piperidine derivatives, including N-(4-fluorobenzyl)-4-(thiophen-2-yl)piperidine-1-carboxamide. The compounds were characterized using techniques such as NMR and mass spectrometry, confirming their structural integrity.

2. Biological Testing

In vitro assays were performed to evaluate the biological activity of the synthesized compound:

- Antimicrobial Assays : The compound showed promising results against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Cytotoxicity Tests : Cell viability assays indicated that the compound exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells, highlighting its potential as an anticancer agent.

Conclusion and Future Directions

The biological activity of N-(4-fluorobenzyl)-4-(thiophen-2-yl)piperidine-1-carboxamide suggests it could be a valuable candidate for drug development targeting various diseases, particularly in the realms of psychiatry and oncology. Further research involving in vivo studies and clinical trials will be essential to fully elucidate its therapeutic potential.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below compares N-(4-fluorobenzyl)-4-(thiophen-2-yl)piperidine-1-carboxamide with key analogs:

Key Observations:

- Fluorinated Substituents: The 4-fluorobenzyl group in the target compound enhances lipophilicity (LogP ~3.2) compared to non-fluorinated analogs like Compound 6 (LogP ~1.8). Fluorination also likely improves metabolic stability by blocking oxidation sites .

- Thiophene vs. Aromatic Rings : The thiophen-2-yl group may confer stronger π-π stacking interactions with hydrophobic protein pockets compared to phenyl or pyridinyl groups, as seen in Compound 17 and PF3845 .

- Solubility Trends : Low solubility is common in highly lipophilic analogs (e.g., PF3845: 0.02 mg/mL). The target compound’s solubility (~0.1 mg/mL) is marginally better due to the polar carboxamide group.

Receptor Affinity and Selectivity

- TAAR1 Agonists : Compound 6 () and PF3845 () demonstrate that piperidine carboxamides with fluorinated aryl groups exhibit TAAR1 agonist activity. The target compound’s thiophene moiety could modulate selectivity toward other GPCR subtypes .

- Kinase Inhibitors : Compound 17 () highlights the role of thiophene in kinase inhibition. The target compound’s trifluoromethyl-free structure may reduce off-target effects compared to Compound 17 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.